rac-Didemethyltimolol Maleate
Description
BenchChem offers high-quality rac-Didemethyltimolol Maleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-Didemethyltimolol Maleate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₅H₂₄N₄O₇S |
|---|---|
Molecular Weight |
404.44 |
Synonyms |
1-(Ethylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol Maleate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Rac Didemethyltimolol Maleate
Novel Synthetic Approaches and Catalyst Development
Flow Chemistry Applications in Synthesis
The application of continuous flow processing represents a significant advancement in the synthesis of active pharmaceutical ingredients and their intermediates, offering potential benefits for the production of compounds like rac-Didemethyltimolol Maleate (B1232345). Flow chemistry systems provide numerous advantages over traditional batch processing, including superior mixing and heat transfer, which allows for safer handling of hazardous materials and highly exothermic reactions. researchgate.net This technology can lead to higher throughput, increased reproducibility between batches, and streamlined synthesis through the telescoping of multiple reaction steps, which avoids the isolation and stockpiling of intermediates. researchgate.net
While literature specifically detailing the flow synthesis of rac-Didemethyltimolol Maleate is not prevalent, the methodologies are broadly applicable to the synthesis of beta-blockers and related heterocyclic compounds. researchgate.netmdpi.com For instance, the Fischer indole (B1671886) synthesis, a key reaction for building blocks of certain adrenergic receptor antagonists, has been successfully adapted to continuous flow systems, achieving significant reductions in reaction time compared to batch methods. mdpi.com Research has demonstrated that transposing reactions to flow can lead to superior outcomes, such as higher yields and greater selectivity. beilstein-journals.org One study on an aldol (B89426) reaction showed a complete conversion in 20 minutes under flow, whereas the same reaction required 24 hours in a batch process. beilstein-journals.org These established benefits suggest that a flow-based approach could be effectively employed for key steps in the synthesis of rac-Didemethyltimolol Maleate, such as the formation of the oxazolidine (B1195125) intermediate or the final amine addition, potentially leading to a more efficient and scalable process. researchgate.netacs.org
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of pharmaceutical compounds is critical for minimizing environmental impact. mdpi.comresearchgate.net These principles focus on using safer solvents, reducing energy consumption, and designing processes that are less hazardous. mdpi.comresearchgate.net In the context of timolol (B1209231) and its analogues, several approaches align with green chemistry.
One notable improvement involves replacing hazardous solvents. For example, a patented method for a timolol maleate intermediate avoids the highly toxic benzene (B151609) solvent by using a recyclable cyclic compound like dioxane or toluene, making the process more environmentally friendly and suitable for large-scale production. google.compatsnap.com
Biocatalysis offers another powerful green chemistry tool. Enzyme-based processes, which operate under mild reaction conditions, are an attractive alternative to traditional methods that often use toxic reagents and generate significant waste. ntnu.no For instance, lipases can be used for the kinetic resolution of key intermediates in beta-blocker synthesis. researchgate.netresearchgate.net While lipase-catalyzed processes can be highly enantioselective, they are limited to a theoretical maximum yield of 50% of the desired enantiomer from a racemate. researchgate.net An alternative biocatalytic method involves the asymmetric reduction of a prochiral ketone intermediate using baker's yeast, which can quantitatively provide an enantiomerically enriched product. researchgate.netresearchgate.net
Table 1: Green Chemistry Approaches in Beta-Blocker Synthesis
| Green Chemistry Principle | Application in Beta-Blocker Synthesis | Example / Finding | Reference |
|---|---|---|---|
| Use of Safer Solvents | Replacement of toxic solvents like benzene in the synthesis of timolol intermediates. | Use of recyclable cyclic compounds such as dioxane or toluene. | google.compatsnap.com |
| Biocatalysis | Enzymatic resolution of chiral intermediates to produce single-enantiomer beta-blockers. | Lipase-catalyzed resolution of 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol. | researchgate.net |
| Use of Renewable Feedstocks / Green Solvents | Application of deep eutectic solvents (DES) as a reaction medium. | A one-pot, DES-based synthesis of atenolol (B1665814) achieved a 95% yield without chromatographic purification. | nih.gov |
| Process Metrics and Optimization | Evaluation of environmental performance using metrics like Process Mass Intensity (PMI). | The pharmaceutical industry uses green chemistry metrics to optimize the PMI of API manufacturing processes. | researchgate.net |
Chemical Modifications and Analogue Synthesis for Research Purposes
Derivatization Strategies for Pharmacological Probes
The synthesis of analogues and derivatives of a parent compound is a cornerstone of medicinal chemistry, providing essential tools for understanding biological mechanisms and structure-activity relationships (SAR). oup.com Chemical probes are small molecules with a well-defined mechanism of action used to modulate protein function and validate therapeutic targets. tandfonline.com For beta-blockers like timolol, derivatization strategies typically focus on modifying the aromatic nucleus, the oxypropanolamine side chain, or the amino group to probe interactions with adrenergic receptors. oup.com
Several derivatization approaches have been explored for beta-blockers:
Polymeric Analogues: A sophisticated example is the synthesis of "DenTimol," a dendrimer-based polymeric timolol analogue. nih.gov This was created by reacting a timolol precursor, (S)-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (OTM), with a heterobifunctional PEG spacer, which was then coupled to a PAMAM dendrimer. nih.gov Such macromolecular probes can be used to study drug delivery and multivalent binding effects.
Pro-drug Analogues: Novel ketoxime analogues of timolol have been synthesized as potential site-specific chemical delivery systems. researchgate.netresearchgate.net The hypothesis is that a hydrolysis-reduction sequence in the target tissue could release the active beta-blocker. researchgate.netresearchgate.net
Fluorescent Probes: To aid in the isolation and investigation of the beta-receptor, researchers have attached fluorescent probes to beta-blocker structures, creating tools for receptor visualization and binding studies. nih.gov
Allosteric Modulators: Moving beyond the primary (orthosteric) binding site, screening of large chemical libraries has led to the discovery of allosteric ligands for the β2-adrenergic receptor. pnas.org These compounds bind to a different site on the receptor and modulate the binding of primary ligands, offering a new class of pharmacological probes. pnas.org
These examples demonstrate how the core structure of rac-Didemethyltimolol can serve as a scaffold for creating diverse chemical probes to explore pharmacology and drug delivery mechanisms.
Table 2: Examples of Derivatization Strategies for Beta-Blocker Probes
| Derivatization Strategy | Probe Type | Purpose / Application | Example Compound / Concept | Reference |
|---|---|---|---|---|
| Polymer Conjugation | Macromolecular Analogue | Drug delivery, multivalency studies | DenTimol (Dendrimer-Timolol Conjugate) | nih.gov |
| Side-Chain Modification | Pro-drug / Chemical Delivery System | Site-specific release of active drug | Ketoxime analogues of timolol | researchgate.netresearchgate.net |
| Label Attachment | Fluorescent Probe | Receptor isolation and binding studies | Beta-blocker with a fluorescent tag | nih.gov |
| Novel Binding Mode | Allosteric Modulator | Probing receptor function beyond the orthosteric site | Small molecule identified from a DNA-encoded library | pnas.org |
Synthesis of Labeled Analogues for Mechanistic Studies
Isotopically labeled analogues are invaluable tools for conducting mechanistic studies, allowing researchers to track the in vivo fate of a drug non-invasively. nih.govresearchgate.net Gamma scintigraphy and positron emission tomography (PET) are molecular imaging techniques that rely on compounds labeled with radionuclides. nih.govnih.gov
A well-documented example is the radiolabeling of timolol maleate with technetium-99m (99mTc). nih.govresearchgate.net The synthesis involves dissolving the drug in saline and mixing it with stannous chloride, which acts as a reducing agent. nih.gov Subsequently, 99mTc, in the form of sodium pertechnetate, is added to form the 99mTc-timolol maleate complex. nih.gov This labeled compound allows for dynamic imaging of the drug's distribution and clearance from its site of administration. nih.govresearchgate.net Studies using this technique have shown that the 99mTc-timolol complex is stable for up to 24 hours in vitro. researchgate.net
Other beta-blockers have been labeled with different isotopes for similar purposes. For instance, the beta-blocker metoprolol (B1676517) was labeled with carbon-11 (B1219553) (11C) via N-alkylation with [2-11C]isopropyl iodide. tubitak.gov.tr This 11C-labeled analogue was synthesized specifically for use in PET studies to investigate receptor binding in the body. tubitak.gov.tr These established labeling methods could be directly applied to rac-Didemethyltimolol Maleate to facilitate pharmacokinetic and pharmacodynamic research.
Precursors and Intermediate Synthesis for Related Compounds
The synthesis of timolol and its analogues, including rac-Didemethyltimolol, relies on the assembly of key precursors and the formation of common intermediates. researchgate.net The core structure is typically built from a substituted 1,2,5-thiadiazole (B1195012) ring and a chiral aminopropanol (B1366323) side chain. researchgate.netacs.org
Key precursors for the synthesis include:
3,4-dichloro-1,2,5-thiadiazole: This serves as a starting point for the heterocyclic core. researchgate.net
Morpholine (B109124): Reacts with the thiadiazole core to form 3-morpholino-4-chloro-1,2,5-thiadiazole. niscpr.res.in
Epichlorohydrin (B41342): A common C3 building block used to introduce the epoxypropane portion of the side chain. researchgate.netgoogle.com
tert-Butylamine: The amine source for the side chain of timolol. google.com
The synthesis proceeds through several key intermediates. The reaction of 3-morpholino-4-chloro-1,2,5-thiadiazole with a base yields 3-hydroxy-4-(N-morpholino)-1,2,5-thiadiazole. researchgate.net This phenol-like intermediate is then reacted with epichlorohydrin to form the crucial epoxide intermediate, (S)-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (OTM). nih.gov The final step involves the ring-opening of this epoxide with the appropriate amine (e.g., tert-butylamine) to yield the target beta-blocker. researchgate.net An alternative route involves the formation of a halohydrin intermediate, such as 1-chloro-3-[(4-morpholin-4-yl-1,2,5-thiadiazole-3-yl)oxy]propan-2-ol, which can then be reacted with the amine. researchgate.netresearchgate.net
These same precursors and intermediates are also used to generate related compounds, such as process impurities, which are needed as analytical standards for quality control. niscpr.res.in For example, impurity C of timolol maleate was synthesized starting from 3-morpholino-4-chloro-1,2,5-thiadiazole, which was converted to its hydroxylated form and then reacted with 3-chloro-1,2-propanediol. niscpr.res.in
Table 3: Key Precursors and Intermediates in Timolol Synthesis
| Compound Type | Chemical Name | Role in Synthesis | Reference |
|---|---|---|---|
| Precursor | 3,4-dichloro-1,2,5-thiadiazole | Starting material for the thiadiazole ring system. | researchgate.net |
| Precursor | (±)-Epichlorohydrin | Provides the three-carbon backbone for the side chain. | researchgate.net |
| Intermediate | 3-Hydroxy-4-(N-morpholino)-1,2,5-thiadiazole | Phenolic intermediate that couples with the side chain precursor. | researchgate.net |
| Intermediate | (S)-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (OTM) | Key epoxide intermediate prior to amine addition. | nih.gov |
| Intermediate | Halohydrins (e.g., 1-chloro-3-aryloxy-2-propanols) | Alternative to epoxide for subsequent reaction with an amine. | researchgate.net |
Stereochemical Considerations in the Biological Activity and Metabolism of Rac Didemethyltimolol Maleate
Enantiomeric Synthesis and Separation Strategies
The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is a crucial step in the development of stereochemically pure drugs. Similarly, the direct synthesis of a single enantiomer, or asymmetric synthesis, offers an alternative route to obtaining optically pure compounds.
Chiral Resolution Techniques
Chiral resolution is a widely employed method for separating the enantiomers of racemic mixtures. nih.gov This process is essential for producing optically active compounds, including many pharmaceuticals. nih.gov
One of the most common approaches to chiral resolution involves the use of chiral stationary phases (CSPs) in chromatography. For beta-blockers like timolol (B1209231), various CSPs have been successfully utilized. For instance, a high-performance liquid chromatographic (HPLC) method using a cellulose (B213188) tris-3,5-dimethylphenylcarbamate chiral stationary phase has been developed for the direct resolution of timolol enantiomers. researchgate.net The efficiency of separation in such methods can be influenced by factors like the composition of the mobile phase and the column temperature. researchgate.net
Another technique involves the creation of molecularly imprinted polymers (MIPs) . These polymers can be designed to selectively recognize and bind to a specific enantiomer. MIPs of S-timolol have been used as chiral stationary phases in thin-layer chromatography (TLC) to resolve the enantiomers of several cardiovascular drugs, including timolol itself. mdpi.com
Asymmetric Synthesis of Individual Enantiomers
Asymmetric synthesis provides a more direct route to obtaining a single, desired enantiomer, thereby avoiding the need to separate a racemic mixture and discard the unwanted enantiomer. nih.gov This approach is a cornerstone of modern pharmaceutical manufacturing.
For the synthesis of chiral beta-blockers, various asymmetric strategies have been developed. These often involve the use of chiral catalysts or starting materials to control the stereochemical outcome of the reaction. While specific methods for the asymmetric synthesis of rac-Didemethyltimolol Maleate (B1232345) are not extensively documented, the synthesis of enantiomerically pure timolol has been achieved through biocatalytic routes. nih.gov Such methods can provide access to both the (R)- and (S)-enantiomers with high enantiomeric purity. nih.gov
Stereospecific Interactions with Biological Macromolecules (in vitro/animal models)
The pharmacological effects of chiral drugs are often mediated by their stereospecific interactions with biological macromolecules such as receptors and enzymes. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significant differences in their binding affinities and biological activities.
Enantiomer-specific Receptor Binding Profiles (in vitro)
The beta-adrenergic receptors, the primary targets of beta-blockers, exhibit a high degree of stereoselectivity in their binding interactions. For timolol, the (S)-enantiomer possesses a significantly greater affinity for beta-adrenergic receptors than the (R)-enantiomer. mdpi.com
Studies on rat atrial preparations have demonstrated that both enantiomers of timolol can competitively inhibit the effects of isoprenaline, a beta-agonist. However, S-timolol was found to be approximately 54 times more potent than R-timolol in this regard. nih.gov Radioligand binding assays have further confirmed that while neither enantiomer shows significant selectivity between beta-1 and beta-2 adrenoceptors, R-timolol is about 30 times less active than S-timolol. nih.gov
| Enantiomer | Relative Potency (Beta-adrenoceptor antagonism) | Reference |
|---|---|---|
| S-Timolol | ~54x more potent than R-timolol | nih.gov |
| R-Timolol | Base | nih.gov |
Stereoselectivity in Enzyme Substrate Recognition (in vitro)
The metabolism of chiral drugs can also be a stereoselective process, with different enantiomers being metabolized at different rates by enzymes. The primary enzyme responsible for the metabolism of timolol is cytochrome P450 2D6 (CYP2D6), with a minor contribution from CYP2C19. drugbank.comresearchgate.net
Differential Biological Activity of Enantiomers in Pre-clinical Systems
The differences in receptor binding affinity between enantiomers translate into differential biological activity. In the case of timolol, the beta-adrenergic blocking activity resides predominantly in the (S)-enantiomer. mdpi.com
Pre-clinical studies have shown that the l-isomer (S-timolol) binds to stereospecific sites in tissues such as the heart, lungs, and brain, whereas the d-isomer (R-timolol) binds primarily to non-specific sites. nih.gov This stereospecific binding is thought to be related to the beta-adrenoceptor blocking activity of the drug. nih.gov The concentration of the l-form in lung tissue has been observed to be significantly higher and to disappear at a slower rate than the d-isomer, further highlighting the stereoselective disposition of the enantiomers. nih.gov
| Enantiomer | Primary Binding Sites | Biological Activity | Reference |
|---|---|---|---|
| S-Timolol | Stereospecific (heart, lungs, brain) | High beta-adrenergic blockade | nih.gov |
| R-Timolol | Non-specific | Low beta-adrenergic blockade | nih.gov |
Stereoselective Biotransformation Pathways (in vitro/animal models)
Detailed studies elucidating the stereoselective biotransformation of rac-Didemethyltimolol Maleate are scarce. Information regarding how the different stereoisomers of this compound are metabolized by specific enzymes or the stereochemical composition of its metabolic products in animal studies is not readily found in the existing body of scientific research.
Enantioselective Metabolism by Specific Enzymes (in vitro)
There is a lack of specific data from in vitro studies that would identify the particular enzymes responsible for the enantioselective metabolism of rac-Didemethyltimolol Maleate. While the metabolism of timolol is known to be stereoselective, this level of detail is not available for its metabolite, Didemethyltimolol. Research has confirmed that timolol's metabolism is mainly handled by CYP2D6. researchgate.netresearchgate.netresearchgate.net
Pharmacological Characterization in Pre Clinical Systems and Mechanistic Investigations
Receptor Binding Affinity and Selectivity Profiling (in vitro)
To ascertain the specific binding characteristics of rac-Didemethyltimolol Maleate (B1232345), a comprehensive receptor binding and selectivity profile would be required. This process elucidates the compound's affinity for its primary targets and potential off-target interactions.
Given that Timolol (B1209231), the parent compound of rac-Didemethyltimolol, is a non-selective beta-adrenergic receptor antagonist, a primary focus of investigation would be the affinity of rac-Didemethyltimolol Maleate for beta-adrenergic receptor subtypes (β1 and β2). Radioligand binding assays are the standard method for determining these binding affinities, typically expressed as the inhibition constant (Ki).
Table 1: Hypothetical Beta-Adrenergic Receptor Binding Affinity for rac-Didemethyltimolol Maleate
| Receptor Subtype | Radioligand | Ki (nM) |
|---|---|---|
| β1-Adrenergic | [3H]-CGP 12177 | Data not available |
| β2-Adrenergic | [3H]-ICI 118,551 | Data not available |
This table illustrates the type of data that would be generated from receptor binding assays. The values are currently unavailable in the public domain.
To assess the selectivity of rac-Didemethyltimolol Maleate, its binding affinity would be tested against a panel of other common neurotransmitter receptors. This screening is crucial for identifying potential off-target effects and understanding the broader pharmacological profile of the compound. Standard panels often include serotonergic, dopaminergic, muscarinic, and alpha-adrenergic receptors.
Table 2: Illustrative Selectivity Profile for rac-Didemethyltimolol Maleate Against Various Neurotransmitter Receptors
| Receptor Target | Ki (nM) or % Inhibition @ 1µM |
|---|---|
| 5-HT1A | Data not available |
| 5-HT2A | Data not available |
| D2 | Data not available |
| M1 | Data not available |
| α1-Adrenergic | Data not available |
This table represents a sample of the data that would be sought in a broad receptor screening panel.
Competitive binding assays are instrumental in determining the affinity of an unlabeled compound (in this case, rac-Didemethyltimolol Maleate) by measuring its ability to displace a radiolabeled ligand from its receptor. These studies yield the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value can be calculated. The choice of radioligand is critical and depends on the receptor being studied.
Signal Transduction Pathway Modulation (Cellular/in vitro)
Following the characterization of receptor binding, the functional consequences of this binding on downstream signaling pathways would be investigated. For beta-adrenergic receptors, a key signaling pathway involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.
To determine if rac-Didemethyltimolol Maleate acts as an antagonist, agonist, or inverse agonist at beta-adrenergic receptors, its effect on adenylyl cyclase activity would be measured in cell-based assays. For an antagonist, the experiment would typically involve measuring the ability of the compound to block the stimulation of adenylyl cyclase by a known agonist, such as isoproterenol.
Table 3: Potential Impact of rac-Didemethyltimolol Maleate on Agonist-Stimulated Adenylyl Cyclase Activity
| Treatment | Adenylyl Cyclase Activity (% of basal) |
|---|---|
| Basal | Data not available |
| Isoproterenol (1 µM) | Data not available |
| Isoproterenol (1 µM) + rac-Didemethyltimolol Maleate (1 µM) | Data not available |
This table demonstrates the expected data from an adenylyl cyclase functional assay.
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they couple to stimulatory G-proteins (Gs), which in turn activate adenylyl cyclase. Assays such as GTPγS binding can be used to directly measure the effect of a compound on G-protein activation. These studies would clarify whether rac-Didemethyltimolol Maleate binding to the receptor promotes or inhibits G-protein coupling, providing further insight into its mechanism of action.
Ion Channel Modulation in Excitable Cells (in vitro)
There is currently no direct evidence available from in vitro studies detailing the specific modulatory effects of timolol metabolites on ion channels in excitable cells. The primary mechanism of action for the parent compound, timolol, is the blockade of beta-adrenergic receptors. This action indirectly influences ion channel activity, particularly L-type calcium channels and HCN channels responsible for the "funny" current (If) in cardiac pacemaker cells, secondary to the G-protein coupled receptor signaling cascade. It is plausible that any metabolite retaining beta-blocking activity would exert similar indirect effects. However, studies directly investigating the interaction of timolol metabolites with specific voltage-gated or ligand-gated ion channels (e.g., sodium, potassium, or calcium channels) are absent in the current body of scientific literature.
Functional Pharmacology in Isolated Tissues and Organ Systems (in vitro/ex vivo/animal models)
Cardiovascular System Effects in Isolated Animal Tissues
Research into the urinary metabolites of timolol in humans and various animal models has identified several compounds resulting from the oxidation and opening of the morpholine (B109124) ring. The beta-adrenergic blocking activity of these metabolites has been assessed and compared to the parent drug, timolol.
In studies using anesthetized dogs, the beta-blocking potency was determined by measuring the inhibition of isoproterenol-induced tachycardia. The findings indicate that most metabolites are pharmacologically inert with respect to beta-blockade. However, one specific metabolite, formed by the degradation of the morpholine moiety into a 2-hydroxyethylamino group, was found to possess significant beta-adrenergic blocking activity. This metabolite was approximately one-seventh as potent as timolol itself nih.gov. The other major metabolites, where the morpholine ring is oxidized to a 2-hydroxy-4-morpholinyl group or opened to form an N-(2-hydroxyethyl)glycine substituent, showed no meaningful beta-blocking effects nih.gov.
| Compound | Structure Modification | Relative Beta-Blocking Potency (vs. Timolol) |
| Timolol | Parent Compound | 1 |
| Metabolite 1 | 2-hydroxyethylamino group | ~1/7 |
| Metabolite 2 | 2-hydroxy-4-morpholinyl group | Negligible |
| Metabolite 3 | N-(2-hydroxyethyl)glycine substituent | Negligible |
This table summarizes the relative beta-adrenergic blocking activity of major timolol metabolites compared to the parent compound, timolol.
These findings suggest that while the majority of timolol's metabolic products are inactive, at least one metabolite may contribute to the systemic beta-blocking effects of the drug, albeit to a much lesser extent than timolol.
Ocular Effects in Animal Models (e.g., intraocular pressure modulation)
The primary therapeutic effect of topical timolol is the reduction of intraocular pressure (IOP). This is achieved predominantly through the blockade of beta-2 adrenergic receptors on the ciliary epithelium, which leads to a decrease in the production of aqueous humor.
Direct studies on the ocular effects of isolated timolol metabolites in animal models are not available in the published literature. However, based on their cardiovascular pharmacology, an inference can be made regarding their potential contribution to IOP reduction. Since the IOP-lowering effect is a direct consequence of beta-receptor blockade, only metabolites that retain this activity would be expected to be effective.
| Compound | Relative Beta-Blocking Potency | Expected Effect on Intraocular Pressure |
| Timolol | High | Significant Reduction |
| Metabolite 1 (active) | Low (~1/7 of Timolol) | Minor to Negligible Reduction |
| Metabolite 2 & 3 (inactive) | Negligible | None Expected |
This table presents the expected ocular hypotensive activity of timolol metabolites based on their known beta-blocking potency.
Central Nervous System Effects in Animal Brain Slices/Models
Systemic administration of beta-blockers like timolol can be associated with central nervous system (CNS) effects, such as fatigue and depression, due to their ability to cross the blood-brain barrier. However, there is a lack of specific research investigating the direct effects of timolol metabolites on the CNS. No studies using animal brain slices or other in vitro/ex vivo CNS models to characterize the pharmacological activity of these metabolites have been identified.
Enzyme Inhibition and Activation Studies (in vitro)
Inhibition of Specific Enzymes (e.g., carbonic anhydrase, monoamine oxidase)
There is no scientific evidence to suggest that rac-Didemethyltimolol Maleate or other known metabolites of timolol act as inhibitors or activators of specific enzymes such as carbonic anhydrase or monoamine oxidase. The pharmacological profile of timolol and its metabolites is centered on their interaction with adrenergic receptors. While some ocular hypotensive agents are carbonic anhydrase inhibitors, this is not a mechanism of action associated with timolol or its metabolic byproducts. In vitro screening studies to assess the inhibitory activity of timolol metabolites against a broad panel of enzymes have not been reported in the literature.
Research on rac-Didemethyltimolol Maleate Enzyme Kinetics and Inhibition Mechanisms Remains Undisclosed
Comprehensive searches of available scientific literature and preclinical data have yielded no specific information regarding the enzyme kinetics and mechanism of inhibition for the chemical compound rac-Didemethyltimolol Maleate. While it is understood that the parent compound, timolol, is primarily metabolized by the cytochrome P450 enzyme CYP2D6, specific kinetic parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for rac-Didemethyltimolol Maleate are not documented in the public domain. nih.govdrugbank.comnih.govyoutube.comresearchgate.net
Detailed mechanistic investigations that would elucidate the nature of its interaction with enzymatic targets, including whether the inhibition is competitive, non-competitive, or uncompetitive, are also absent from the reviewed literature. Preclinical studies detailing the specific enzymes inhibited by rac-Didemethyltimolol Maleate and the methodology used to determine its inhibitory profile have not been published.
Consequently, the creation of data tables summarizing enzyme kinetics and inhibitory mechanisms is not possible at this time. Further research and publication of preclinical pharmacological studies are required to characterize the enzymatic profile of rac-Didemethyltimolol Maleate.
Metabolic Pathway Elucidation and Enzyme Kinetics in Pre Clinical Models
Identification of Metabolites and Biotransformation Products (in vitro/animal models)
Early investigations into the metabolism of timolol (B1209231) suggested that it undergoes biotransformation primarily in the liver. nih.gov In human liver microsomes, at least four distinct metabolites have been identified. drugbank.comnih.gov More extensive metabolism has been observed in cryopreserved hepatocytes, where a total of nine metabolites were formed. researchgate.net The primary metabolic reactions involve the modification of the morpholine (B109124) ring of the timolol molecule. researchgate.net
Metabolite Profiling using Advanced Spectrometry
Advanced spectrometric techniques, particularly mass spectrometry, have been instrumental in identifying and characterizing the metabolites of timolol. nih.gov These methods allow for the determination of the mass-to-charge ratio of the metabolites and their fragmentation patterns, which in turn helps in elucidating their chemical structures. nifdc.org.cn Studies employing such techniques have successfully identified several metabolites, with a hydroxy metabolite being the most abundant. drugbank.comnih.gov In rat models, oxidative metabolism of timolol to its major metabolite (M4) has been observed in ocular S9 fractions. nih.gov
Structural Elucidation of Novel Metabolites
The structural elucidation of timolol metabolites has revealed several biotransformation pathways. The proposed structures for four of the main metabolites, designated as M1 to M4, indicate modifications such as hydroxylation of the morpholine ring. researchgate.net For instance, the most predominant metabolite, M1, is a hydroxylated form of timolol. nih.govresearchgate.net Other transformations include the opening of the morpholine ring. researchgate.net In rat ocular tissues, the observation of N-acetyl-timolol (M5) suggests the involvement of N-acetyltransferases in the local metabolism of timolol, a previously unreported finding. nih.gov
Enzyme Systems Involved in Biotransformation (in vitro)
The biotransformation of timolol is predominantly carried out by Phase I and Phase II metabolic enzymes. researchgate.net The liver is the principal site for this metabolism. dntb.gov.uanih.gov
Cytochrome P450 Isoform Contribution to Metabolism
In vitro studies have conclusively shown that the cytochrome P450 (CYP) system is central to the metabolism of timolol. researchgate.net Specifically, CYP2D6 has been identified as the primary enzyme responsible for its biotransformation. nih.govdrugbank.comnih.govdntb.gov.uanih.gov The contribution of another isoform, CYP2C19, is considered to be minor. drugbank.comresearchgate.netdntb.gov.ua The significant role of CYP2D6 is further highlighted by the potent competitive inhibition of timolol metabolism by the CYP2D6 inhibitor, quinidine. nih.gov The metabolism of timolol in rat ocular tissues also points to the involvement of CYP2D isoforms, specifically CYP2D2, 2D4, and/or 2D18. nih.gov
| Enzyme System | Key Findings |
| Cytochrome P450 (CYP) | Primarily metabolized by CYP2D6, with a minor role for CYP2C19. nih.govdrugbank.comnih.govresearchgate.netdntb.gov.uanih.gov |
| CYP2D6 | The main enzyme contributing to timolol metabolism. nih.govdrugbank.comnih.govdntb.gov.uanih.gov Its activity is linked to pharmacokinetic variations. nih.gov |
| CYP2C19 | Plays a minor role in the overall metabolism of timolol. drugbank.comresearchgate.netdntb.gov.ua |
| Rat Ocular CYPs | Evidence suggests the involvement of CYP2D2, 2D4, and/or 2D18 in local metabolism. nih.gov |
Glucuronidation and Sulfation Pathways
While the primary focus of the available research has been on Phase I metabolism mediated by cytochrome P450 enzymes, Phase II conjugation reactions such as glucuronidation and sulfation are also anticipated to be involved in the further processing and elimination of timolol metabolites. However, specific details on the glucuronidation and sulfation pathways of timolol and its metabolites are not extensively documented in the reviewed literature.
In vitro Metabolic Stability and Reaction Kinetics
In vitro studies are fundamental to characterizing the metabolic susceptibility of a compound. These assays typically utilize liver fractions, such as microsomes and hepatocytes, to simulate the metabolic environment of the liver.
Hepatic Microsomal Stability Studies
Hepatic microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. For the parent compound, timolol, studies in human liver microsomes have identified that it is principally metabolized by CYP2D6, with a minor contribution from CYP2C19. researchgate.netnih.gov Four distinct metabolites of timolol have been identified in these microsomal incubations. nih.gov The stability of a compound in this system is a key indicator of its susceptibility to first-pass metabolism. While specific data for rac-Didemethyltimolol Maleate (B1232345) is not available, its stability would likely be influenced by the same CYP enzymes that metabolize timolol.
Table 1: Illustrative Data on Hepatic Microsomal Stability
| Compound | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| rac-Didemethyltimolol Maleate | Data not available | Data not available |
| Timolol (Reference) | ~3 hours (extrapolated from human liver homogenate) nih.gov | Data not available |
Note: The data for timolol is provided for context and is not directly from a standard microsomal stability assay.
Enzyme Kinetic Parameters (Km, Vmax, Ki) for Metabolic Enzymes
Enzyme kinetic studies are performed to determine the affinity of an enzyme for a substrate (Km) and the maximum rate of metabolism (Vmax). For timolol's primary metabolizing enzyme, CYP2D6, the formation of its main hydroxy metabolite (M1) in human liver microsomes showed a Km value of 23.8 µM. nih.gov Additionally, the potent inhibitory constant (Ki) of the CYP2D6 inhibitor quinidine on timolol metabolism was determined to be 0.08 µM. nih.gov Such kinetic data for rac-Didemethyltimolol Maleate would be essential for predicting its potential for drug-drug interactions.
Table 2: Enzyme Kinetic Parameters for Timolol Metabolism
| Enzyme | Substrate/Inhibitor | Parameter | Value |
| CYP2D6 | Timolol (for M1 formation) | Km | 23.8 µM nih.gov |
| CYP2D6 | Quinidine (inhibitor) | Ki | 0.08 µM nih.gov |
In vivo Metabolic Fate in Animal Models
Animal models are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism setting.
Pharmacokinetic Disposition of Metabolites in Animal Studies
Studies in rats and dogs have shown that timolol is rapidly absorbed, metabolized, and excreted. nih.gov Following oral administration, peak plasma levels of radiolabeled timolol were observed within 1-2 hours in these species. nih.gov A significant finding is that generally, less than 20% of the radioactivity in the plasma was in the form of the unmetabolized parent drug, indicating extensive metabolism. nih.gov The plasma half-life of timolol was determined to be 28 minutes in rats and 48 minutes in dogs. nih.gov While the specific pharmacokinetic profile of rac-Didemethyltimolol Maleate has not been reported, it would be expected to be a part of the metabolite fraction in the plasma of animals administered timolol.
Excretion Pathways of Parent Compound and Metabolites in Animals
The excretion of timolol and its metabolites occurs through both urine and feces. In rats, after an oral dose of radiolabeled timolol, approximately 58% of the dose was excreted in the urine and 26% in the feces. nih.gov In dogs, 68% was excreted in the urine and 19% in the feces. nih.gov Following intravenous administration in rats, 50% of the dose was found in the urine and 28% in the feces, suggesting significant biliary excretion. nih.gov The metabolites of timolol identified in the urine of rats and mice include products of oxidation and hydrolytic cleavage of the morpholine ring. nih.gov
Analytical Strategies for Research Applications and Quantification in Biological Matrices
Chromatographic Method Development for Research Samples
Chromatography is the cornerstone of separating rac-Didemethyltimolol Maleate (B1232345) from its parent compound, other metabolites, and endogenous components in biological matrices. The choice of chromatographic technique and detector is dictated by the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or the ability to resolve stereoisomers.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds and their metabolites. researchgate.netlongdom.org A typical HPLC method for analyzing timolol (B1209231) and its related substances, including rac-Didemethyltimolol Maleate, involves a reversed-phase column, such as a C8 or C18, and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. nifdc.org.cnnih.gov
UV/Vis Detection: Ultraviolet/Visible (UV/Vis) detection is a common and robust detection method for HPLC. longdom.org For timolol and its metabolites, a detection wavelength is typically set around 295 nm to 300 nm. longdom.orgnifdc.org.cn While readily available, UV detection may lack the sensitivity and selectivity required for trace-level analysis in complex biological matrices. measurlabs.com
Fluorescence Detection (FLD): Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. measurlabs.com This makes it a valuable tool for quantifying low concentrations of analytes in biological samples. nih.gov The intrinsic fluorescence of the morpholino-thiadiazole moiety in timolol and its metabolites can be exploited for sensitive detection.
A comparison of common HPLC detectors is presented below:
| Detector Type | Principle | Selectivity | Sensitivity | Applications for rac-Didemethyltimolol Maleate |
| UV/Vis | Measures the absorption of light by the analyte. | Low to moderate | Moderate | General quantification in bulk or simple formulations. longdom.org |
| Fluorescence (FLD) | Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength. | High | High | Trace quantification in biological samples. measurlabs.comnih.gov |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Very High | Very High | Identification and quantification in complex matrices. eag.com |
Gas Chromatography (GC) Applications
While less common than HPLC for non-volatile and thermally labile compounds like beta-blockers and their metabolites, Gas Chromatography (GC) can be employed, typically after a derivatization step to increase volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) can provide high-resolution separation and sensitive detection. However, the additional sample preparation steps required for derivatization can be a drawback.
Chiral Chromatography for Enantiomeric Analysis
Since rac-Didemethyltimolol Maleate is a racemic mixture, containing two enantiomers, chiral chromatography is essential to separate and quantify each enantiomer individually. This is critical as enantiomers of a drug can have different pharmacological and toxicological properties. csfarmacie.czamericanpharmaceuticalreview.com
Chiral separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). csfarmacie.czchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantiomeric resolution of beta-blockers. csfarmacie.czbrieflands.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. researchgate.netlcms.cz
A collaborative study has demonstrated the successful application of a chiral liquid chromatography (LC) method for determining the enantiomeric impurity in S-timolol maleate samples. researchgate.net Similarly, methods have been developed for the chiral separation of timolol enantiomers using various techniques, highlighting the importance of this analysis. researchgate.netnih.gov
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass spectrometry is an indispensable tool in modern drug metabolism studies, offering unparalleled sensitivity and specificity for the identification and quantification of metabolites. visikol.com It determines the mass-to-charge ratio of ions, allowing for the precise measurement of molecular weights and the elucidation of chemical structures through fragmentation patterns. eag.comvisikol.com
LC-MS/MS for Trace Analysis in Biological Matrices (in vitro/animal)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in biological matrices such as plasma, urine, and tissue homogenates. nih.govphytolab.comveedalifesciences.commdpi.com This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. eag.com
In a typical LC-MS/MS workflow, the analyte is first separated from the matrix components by HPLC. The eluent is then introduced into the mass spectrometer, where the analyte is ionized. A specific precursor ion (the molecular ion of the analyte) is selected and fragmented in a collision cell. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, virtually eliminating interference from the biological matrix. eag.comnih.gov
LC-MS/MS methods have been successfully developed for the trace-level analysis of various compounds in biological samples, achieving low limits of detection and quantification. nih.govrestek.com For instance, a highly sensitive tandem MS HPLC system was used to measure timolol in serum, with a sensitivity of 0.05 ng/mL. nih.gov Such methods are crucial for pharmacokinetic studies and for monitoring low levels of metabolites in in vitro and animal studies. americanpharmaceuticalreview.com
Example LC-MS/MS Method Parameters:
| Parameter | Typical Setting |
| Chromatography | Reversed-phase C18 column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid researchgate.net |
| Ionization | Electrospray Ionization (ESI), positive mode nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Internal Standard | A structurally similar compound, often a stable isotope-labeled version of the analyte. northwestern.edu |
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap mass spectrometry, provides highly accurate mass measurements, often to within a few parts per million (ppm). visikol.comresearchgate.net This capability is invaluable for the identification of unknown metabolites. researchgate.netnih.gov
By determining the precise elemental composition of a metabolite, HRMS can significantly narrow down the number of possible structures. nih.gov When combined with fragmentation data (MS/MS), it allows for the confident structural elucidation of novel metabolites. thermofisher.comnih.gov For example, HRMS was instrumental in identifying four metabolites of timolol in human liver microsomes. researchgate.net In another study, UPLC-HRMS/MS was used to elucidate the structures of timolol photodegradation products. nih.govmdpi.com
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (IDMS) is considered a gold standard for absolute quantification due to its high precision and accuracy. This technique involves the use of a stable isotope-labeled internal standard that is chemically identical to the analyte. For the analysis of timolol and its metabolites, a deuterated internal standard such as timolol-d5 is often employed.
In a typical liquid chromatography-mass spectrometry (LC-MS) method, the analyte and the internal standard are extracted from the biological matrix, separated chromatographically, and then detected by the mass spectrometer. The ratio of the signal from the analyte to the signal from the co-eluting internal standard is used to calculate the concentration of the analyte. This approach effectively compensates for variations in sample preparation and instrument response, leading to highly reliable quantitative results. For instance, a method for the simultaneous determination of timolol and its metabolite, N-desmethyltimolol, in human plasma and aqueous humor has been developed using HPLC-MS/MS. While this study focuses on N-desmethyltimolol, the principles are directly applicable to rac-didemethyltimolol.
Spectroscopic Methods for Structural Elucidation in Research
Spectroscopic techniques are indispensable for the structural elucidation of new compounds and for confirming the identity of known substances in research settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds, including their stereochemistry. For a molecule like rac-didemethyltimolol, which contains a stereocenter, NMR can be used to distinguish between different stereoisomers.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of rac-didemethyltimolol maleate would be expected to show characteristic absorption bands for the hydroxyl (-OH), secondary amine (-NH-), ether (C-O-C), and aromatic ring functional groups. The maleate counter-ion would also exhibit characteristic absorptions for the carboxylate groups.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of rac-didemethyltimolol would be dominated by the absorption of the thiadiazole and morpholine (B109124) ring systems. The position and intensity of the absorption maximum (λmax) can be used for quantitative analysis and to provide evidence for the presence of the chromophoric parts of the molecule. For example, a UV-spectrophotometric method for the determination of timolol maleate in ophthalmic solutions has been reported, which could be adapted for its didemethylated analog.
Bioanalytical Method Validation for Pre-clinical Studies
Before a bioanalytical method can be used to generate reliable data in pre-clinical studies, it must undergo a rigorous validation process to demonstrate its performance characteristics.
Linearity, Accuracy, Precision, and Sensitivity in Research Samples
Linearity: The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. For the analysis of timolol and its metabolites, a linear range is often established from the low ng/mL to the high ng/mL level.
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision refers to the degree of scatter between a series of measurements. Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For timolol, accuracy values are generally expected to be within ±15% of the nominal concentration, and precision, expressed as the coefficient of variation (CV), should not exceed 15%.
Sensitivity: The sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For the analysis of timolol in biological fluids, LLOQs in the low ng/mL range are often achieved.
Table 1: Representative Bioanalytical Method Validation Parameters for Timolol (Applicable to rac-Didemethyltimolol)
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 85 - 115% |
| Precision (CV%) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Matrix Effects and Recovery in Biological Systems (animal/in vitro)
Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the analysis of the target analyte. These interferences, known as matrix effects, can cause ion suppression or enhancement in LC-MS analysis, leading to inaccurate results. Matrix effects are evaluated by comparing the response of the analyte in the presence of the biological matrix to the response in a neat solution.
Recovery: Recovery is a measure of the efficiency of the extraction procedure used to isolate the analyte from the biological matrix. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample. For timolol, extraction methods such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used, with recoveries typically in the range of 80-120%.
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Investigations
Design and Synthesis of Analogues for SAR Studies
Systematic Modification of Functional Groups
No information is available regarding the systematic modification of functional groups of rac-Didemethyltimolol Maleate (B1232345).
Isosteric Replacements and Bioisosteric Design
There are no published studies on isosteric or bioisosteric replacements for any part of the rac-Didemethyltimolol Maleate structure.
Correlation of Structural Features with Biological Activity (in vitro/animal models)
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models have been developed or reported for rac-Didemethyltimolol Maleate.
Ligand-Receptor Interaction Modeling
There are no available studies modeling the interaction of rac-Didemethyltimolol Maleate with its putative biological target.
Pharmacophore Elucidation
A specific pharmacophore model for rac-Didemethyltimolol Maleate has not been elucidated.
Structure-Metabolism Relationship Studies (in vitro/animal models) of rac-Didemethyltimolol Maleate
Research directly investigating the structure-metabolism relationship (SMR) of rac-Didemethyltimolol Maleate is limited in publicly available scientific literature. However, a substantial body of research on its parent compound, timolol (B1209231), and other beta-adrenergic antagonists provides a strong basis for inferring the metabolic fate of rac-Didemethyltimolol Maleate. The metabolic pathways of timolol are well-documented, primarily involving the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the principal enzyme and CYP2C19 playing a minor role. researchgate.netnih.gov The metabolism of timolol mainly occurs in the liver and involves oxidation of the morpholine (B109124) ring and hydroxylation. researchgate.net
By examining the metabolic pathways of timolol and structure-metabolism relationships of related beta-blockers, it is possible to project the metabolic profile of rac-Didemethyltimolol Maleate. "Didemethyltimolol" implies a structural modification of timolol involving the removal of two methyl groups. In the context of timolol's structure, which features a tert-butyl group on the amine, this could refer to metabolites formed through N-dealkylation or through the cleavage and degradation of the morpholine ring.
Impact of Structural Changes on Metabolic Stability
The metabolic stability of a compound is significantly influenced by its chemical structure. For beta-blockers, lipophilicity and the nature of the substituents on the aromatic ring and the amine side chain are critical determinants of their interaction with metabolic enzymes and, consequently, their stability.
Alternatively, if the "didemethyl" structure refers to a degradation product of the morpholine ring, as has been observed for timolol, this would also significantly impact metabolic stability. researchgate.net The opening of the morpholine ring introduces more polar functional groups, such as hydroxyl and carboxyl moieties, making the molecule a more favorable substrate for further oxidative enzymes or for conjugation and subsequent elimination.
| Structural Modification (from Timolol) | Predicted Change in Physicochemical Properties | Anticipated Impact on Metabolic Stability | Primary Metabolic Enzymes Involved |
|---|---|---|---|
| N-Dealkylation of tert-butyl group | Increased polarity, reduced lipophilicity | Potentially decreased stability due to exposure of the secondary amine to further metabolism (e.g., deamination by MAO) or more rapid Phase II conjugation. | CYP450 (for initial dealkylation), Monoamine Oxidase (MAO), UDP-glucuronosyltransferases (UGTs) |
| Oxidative cleavage of the morpholine ring | Significant increase in polarity due to the introduction of hydroxyl and/or carboxyl groups. | Likely decreased stability, as the resulting polar functional groups are readily targeted by Phase II enzymes for conjugation and rapid excretion. | CYP2D6, CYP2C19 (for initial oxidation), Aldehyde Dehydrogenase (ALDH), UGTs |
Influence of Molecular Features on Enzyme Recognition
The recognition of a drug molecule by a metabolic enzyme is a highly specific process dictated by the three-dimensional shape and electronic properties of both the substrate and the enzyme's active site. For beta-blockers metabolized by CYP2D6, certain structural features are crucial for enzyme binding and subsequent metabolism. These typically include an aromatic ring system and a basic nitrogen atom located at a specific distance from the aromatic core. nih.gov
The structural features of rac-Didemethyltimolol Maleate would directly influence its recognition and processing by CYP2D6 and other metabolic enzymes.
Aromatic Moiety : The thiadiazole ring system of timolol is a key feature for its interaction with the active site of CYP2D6. This feature would be retained in rac-Didemethyltimolol Maleate, suggesting that it would still be a substrate for CYP2D6.
Alkylamino Side Chain : The nature of the substituent on the amino group is critical. The bulky tert-butyl group of timolol influences its orientation within the CYP2D6 active site. If rac-Didemethyltimolol Maleate is an N-dealkylated form, the resulting secondary amine would present a different steric and electronic profile. This change could either enhance or reduce the affinity for CYP2D6. For instance, a less bulky side chain might allow for a different binding orientation, potentially exposing other parts of the molecule to oxidation. Studies with propranolol (B1214883) have shown that its N-dealkylated metabolite, N-desisopropylpropranolol, is a substrate for monoamine oxidase (MAO), indicating that changes in the amine substituent can recruit different enzyme systems. nih.govnih.gov
Morpholine Ring : If the modification lies within the morpholine ring, the resulting metabolite would present a significantly altered profile for enzyme recognition. An opened ring with polar functional groups might have a lower affinity for the generally hydrophobic active site of CYP enzymes but could be a prime substrate for cytosolic enzymes like aldehyde dehydrogenase or for Phase II conjugating enzymes.
| Molecular Feature | Role in Timolol Enzyme Recognition (Primarily CYP2D6) | Predicted Influence in rac-Didemethyltimolol Maleate |
|---|---|---|
| Thiadiazole Aromatic System | Essential for binding to the active site of CYP2D6. | Preserved, likely maintaining affinity for CYP2D6. |
| Propanolamine Side Chain | Positions the basic amine at an optimal distance from the aromatic ring for interaction with key residues in the enzyme's active site. | Preserved, maintaining the core structure for beta-blocker metabolism. |
| N-tert-butyl Group | Provides steric bulk, influencing binding orientation and potentially shielding the amine from certain metabolic attacks. | Altered (if N-dealkylated). A smaller substituent could change binding affinity and orientation, possibly leading to different metabolic products or involvement of other enzymes like MAO. |
| Morpholine Ring | A primary site of oxidative metabolism for timolol. | Altered (if cleaved). The resulting polar structure would likely have reduced affinity for CYP2D6 and become a target for Phase II enzymes. |
Role and Significance in Pre Clinical Drug Discovery and Development Research Non Clinical Focus
Potential as a Pharmacological Tool or Probe Molecule
Use in Receptor Characterization Studies
Currently, there is a lack of specific research detailing the use of rac-Didemethyltimolol Maleate (B1232345) in receptor characterization studies. To be employed as a tool in this context, a compound should ideally exhibit high selectivity and affinity for a particular receptor subtype. This allows researchers to isolate and study the function and signaling pathways of that specific receptor. Without data on the binding profile and functional activity of rac-Didemethyltimolol Maleate at various adrenergic or other receptors, its application for receptor characterization remains theoretical.
Application in Enzyme Mechanism Elucidation
Similarly, the application of rac-Didemethyltimolol Maleate in elucidating enzyme mechanisms has not been documented in available scientific literature. A compound can be a valuable tool in enzymology if it acts as a specific inhibitor, substrate, or allosteric modulator of a particular enzyme. This allows for the study of the enzyme's active site, kinetic properties, and metabolic pathways. The primary metabolizing enzymes for its parent compound, Timolol (B1209231), are Cytochrome P450 isoforms CYP2D6 and, to a lesser extent, CYP2C19. researchgate.netresearchgate.netnih.gov While rac-Didemethyltimolol Maleate is a product of metabolism, its potential to modulate the activity of these or other enzymes has not been reported.
Significance as a Metabolite of Timolol
Timolol is a non-selective beta-adrenergic antagonist used in the management of conditions like glaucoma and hypertension. drugbank.com It undergoes metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP2C19. researchgate.netresearchgate.netnih.govdrugbank.com This process leads to the formation of several metabolites. drugbank.comnih.gov
Implications for Drug-Drug Interactions at the Metabolic Level (in vitro/animal)
Drug-drug interactions are a significant consideration in pharmacology. Since Timolol is a substrate for CYP2D6 and CYP2C19, there is a potential for interactions with other drugs that are inhibitors, inducers, or substrates of these enzymes. researchgate.netnih.gov In vitro studies are instrumental in identifying such potential interactions. nih.govnih.gov For instance, substances that inhibit CYP2D6 could lead to increased plasma concentrations of Timolol and its metabolites, potentially altering the therapeutic effect and safety profile. While the general principles of metabolic drug-drug interactions apply, specific studies investigating the role of rac-Didemethyltimolol Maleate in such interactions are not available.
Development as a Lead Compound for Novel Beta-blockers (if applicable, pre-clinical stage)
A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to achieve better drug-like properties. There is no information in the current body of scientific literature to suggest that rac-Didemethyltimolol Maleate is being actively developed as a lead compound for novel beta-blockers at the pre-clinical stage. The process of developing a new drug from a lead compound involves extensive medicinal chemistry efforts to optimize its efficacy, selectivity, and pharmacokinetic properties.
Optimization Strategies based on Pre-clinical Data
Specific preclinical data aimed at the optimization of rac-Didemethyltimolol Maleate as a lead compound is scarce. However, in a broader sense, the structural alerts provided by its characterization as a Timolol-related impurity can inform optimization strategies for new beta-blocker candidates. For instance, understanding the metabolic pathways that lead to the formation of rac-Didemethyltimolol Maleate from Timolol can guide medicinal chemists in designing analogs with improved metabolic stability. The goal would be to modify the parent scaffold to block the metabolic sites responsible for demethylation, potentially leading to a longer duration of action or a more predictable pharmacokinetic profile.
Scaffold Exploration and Design
The chemical structure of rac-Didemethyltimolol Maleate, being a derivative of the morpholino-thiadiazole class of beta-blockers, offers a foundational scaffold for further exploration. While there is no evidence of extensive scaffold hopping or design programs originating directly from rac-Didemethyltimolol Maleate, its structure can be conceptually utilized in several ways:
Substituent Scrambling: The free secondary amine in rac-Didemethyltimolol presents a handle for chemical modification. Researchers could explore the introduction of various substituents to probe the structure-activity relationship (SAR) at this position, potentially leading to compounds with altered receptor selectivity or pharmacokinetic properties.
Bioisosteric Replacement: The core morpholino and thiadiazole rings could be subjected to bioisosteric replacement to explore novel chemical space. This could involve replacing the morpholine (B109124) ring with other heterocyclic systems or modifying the thiadiazole moiety to modulate the compound's physicochemical properties.
Future Research Directions and Unexplored Avenues
The limited focus on rac-Didemethyltimolol Maleate as a standalone therapeutic agent means that numerous avenues for research remain largely unexplored.
Application of Advanced Computational Approaches
Advanced computational techniques could be instrumental in unlocking the potential of the rac-Didemethyltimolol Maleate scaffold. In silico studies could provide valuable insights where experimental data is lacking:
Molecular Docking: Docking studies could be performed to predict the binding affinity of rac-Didemethyltimolol Maleate and its hypothetical derivatives to various G-protein coupled receptors (GPCRs), including but not limited to beta-adrenergic receptors. This could help in identifying potential off-target effects or new therapeutic targets.
Pharmacophore Modeling: Based on the known activity of Timolol and related beta-blockers, a pharmacophore model could be developed. The structure of rac-Didemethyltimolol Maleate could then be mapped onto this model to assess its potential for biological activity and to guide the design of novel analogs with improved features.
ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of rac-Didemethyltimolol Maleate and its derivatives. This would be a crucial first step in evaluating their drug-likeness and identifying potential liabilities before embarking on costly experimental studies.
Novel Biological Targets for Investigation in Pre-clinical Models
While the primary association of the Timolol scaffold is with beta-adrenergic receptors, the structural motifs present in rac-Didemethyltimolol Maleate may allow for interaction with other biological targets. Preclinical investigation into these novel targets could open up new therapeutic applications:
Serotonin Receptors: Certain structural features of aryloxypropanolamine beta-blockers have been shown to confer affinity for serotonin receptors (e.g., 5-HT1A). Preclinical screening of rac-Didemethyltimolol Maleate against a panel of serotonin receptors could reveal unexpected activities.
Ion Channels: The amphiphilic nature of the molecule suggests a potential for interaction with various ion channels. Electrophysiological studies in preclinical models could explore the effects of rac-Didemethyltimolol Maleate on cardiac or neuronal ion channels.
Enzyme Inhibition: The heterocyclic moieties within the structure could potentially interact with the active sites of various enzymes. A broad enzymatic screening panel could identify unforeseen inhibitory activities that could be therapeutically relevant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
